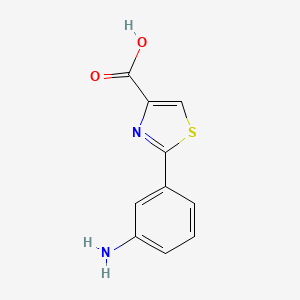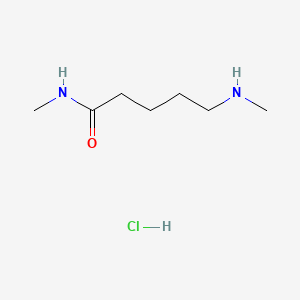
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.
Vorbereitungsmethoden
The synthesis of 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method is favored for its high yield and specificity . The general synthetic route includes the following steps:
Formation of Azide Intermediate: The starting material, often an alkyl halide, is converted to an azide using sodium azide.
Cycloaddition Reaction: The azide intermediate reacts with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Analyse Chemischer Reaktionen
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like copper sulfate, and specific temperature and pH conditions.
Wissenschaftliche Forschungsanwendungen
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity . The triazole ring’s nitrogen atoms play a crucial role in forming hydrogen bonds and other interactions with the target enzyme, stabilizing the inhibitor-enzyme complex .
Vergleich Mit ähnlichen Verbindungen
3-(1H-1,2,3-triazol-1-yl)azepane dihydrochloride can be compared with other triazole-containing compounds, such as:
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the ring and exhibit different chemical properties and reactivity.
Benzotriazoles: These compounds contain a fused benzene ring, which imparts additional stability and unique reactivity.
Imidazoles: Although structurally similar, imidazoles have only two nitrogen atoms in the ring and exhibit different biological activities. The uniqueness of this compound lies in its specific ring structure and the presence of the azepane ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H16Cl2N4 |
|---|---|
Molekulargewicht |
239.14 g/mol |
IUPAC-Name |
3-(triazol-1-yl)azepane;dihydrochloride |
InChI |
InChI=1S/C8H14N4.2ClH/c1-2-4-9-7-8(3-1)12-6-5-10-11-12;;/h5-6,8-9H,1-4,7H2;2*1H |
InChI-Schlüssel |
SQNBCKHATILYFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNCC(C1)N2C=CN=N2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-dioxopyrrolidin-1-yl N-{[4-(dimethylamino)phenyl]methyl}carbamate](/img/structure/B13474224.png)



![2-Thiabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B13474246.png)

![2,3-Dimethylpyrido[2,3-b]pyrazin-6-amine](/img/structure/B13474255.png)
![Tert-butyl N-[3-(fluoromethyl)azetidin-3-YL]carbamate hydrochloride](/img/structure/B13474257.png)



